(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Description
The compound (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a cyclopropane-containing molecule with a complex heterocyclic architecture. Key structural features include:
- A cyclopropane ring fused to a carboxylate ester group (ethyl ester).
- A para-substituted phenyl group linked to the cyclopropane.
- A 1H-imidazole moiety substituted at the 4-position with a 5-((5-chloropyridin-2-yl)thio) group.
Properties
IUPAC Name |
ethyl 2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-20(25)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,2,9H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRJGDIDYWFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate , with the CAS number 1242441-48-0 , is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound features a complex structure that includes a cyclopropane carboxylate moiety, a chloropyridine ring, and an imidazole group, which are known to contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects. The following sections detail these activities:
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds containing imidazole and thioether functionalities. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as SW480 and HCT116, with IC values indicating significant potency . The mechanism often involves the inhibition of key signaling pathways like Wnt/β-catenin, which is crucial for cancer cell proliferation.
Analgesic and Anti-inflammatory Effects
Compounds with structural similarities have been evaluated for analgesic and anti-inflammatory properties. For example, studies utilizing the writhing test and hot plate test demonstrated that certain derivatives can effectively reduce pain responses in animal models . Molecular docking simulations suggested that these compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation and pain .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of COX enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
- Modulation of Signaling Pathways : By interfering with the Wnt/β-catenin pathway, it may suppress tumor growth and proliferation.
Toxicity Profile
Preliminary toxicity assessments suggest that compounds with similar structures exhibit low acute toxicity. Histopathological evaluations have shown no significant adverse effects in animal models at therapeutic doses . This safety profile is essential for further development as a therapeutic agent.
Study on Analgesic Activity
A study published in PubMed Central focused on the synthesis and evaluation of novel oxazolone derivatives for their analgesic properties. The results indicated that certain derivatives exhibited significant analgesic effects comparable to established analgesics like celecoxib .
Antitumor Activity Assessment
Another study highlighted the anticancer potential of imidazole-containing compounds. The findings revealed that specific analogs could significantly inhibit the proliferation of colorectal cancer cells through targeted mechanisms involving β-catenin signaling pathways .
Comparison with Similar Compounds
Substituent Variations in Cyclopropane Derivatives
The compound’s closest structural analog is (1S,2S)-2-[4-[5-[(5-Chloro-2-pyridyl)thio]-1-methyl-4-imidazolyl]phenyl]-N,N-dimethylcyclopropanecarboxamide (). Key differences include:
The ethyl carboxylate in the target compound likely increases membrane permeability compared to the amide derivative, while the amide in the analog may reduce susceptibility to esterase-mediated hydrolysis .
Heterocyclic Core Modifications
Other analogs from the evidence include thiazole- and imidazolidinone-containing compounds (). For example:
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxoazolidine-3-carboxylate
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
These compounds share:
- Heteroaromatic cores (thiazole, imidazolidinone) for target binding.
- Branched alkyl/aryl groups for steric or hydrophobic interactions.
In contrast, the target compound’s imidazole-pyridinylthio motif may offer distinct electronic properties (e.g., sulfur’s polarizability) for interactions with enzymatic active sites .
Preparation Methods
Stereoselective Cyclopropanation
- The cyclopropane ring with (1S,2S) stereochemistry is typically prepared by asymmetric cyclopropanation of styrene derivatives or substituted alkenes using chiral catalysts.
- Common methods include the Simmons–Smith reaction with chiral auxiliaries or metal-catalyzed carbene transfer reactions (e.g., using diazo compounds and chiral rhodium or copper catalysts).
- The stereochemical outcome is controlled by the catalyst and reaction conditions to ensure the (1S,2S) configuration.
Functionalization at the 2-Position
- The 2-position of the cyclopropane is functionalized with a 4-substituted phenyl group.
- This is often achieved by starting with a 4-bromophenyl or 4-iodophenyl alkene precursor, which after cyclopropanation retains the aryl substituent.
Construction of the 5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl Moiety
Synthesis of the Imidazole Ring
- The imidazole ring is synthesized via condensation reactions involving α-haloketones and amidines or via cyclization of appropriate precursors.
- The 4-position of the imidazole ring is functionalized with the phenyl substituent, often through Suzuki or Stille cross-coupling reactions using arylboronic acids or stannanes.
Introduction of the 5-chloropyridin-2-yl Thio Group
- The thioether linkage between the imidazole and 5-chloropyridin-2-yl is formed by nucleophilic aromatic substitution or via palladium-catalyzed C–S coupling.
- Typically, a 5-chloropyridin-2-yl thiol or a suitable thiol precursor is reacted with a halogenated imidazole intermediate under mild base conditions or transition metal catalysis.
Final Esterification to Ethyl Ester
- The carboxylic acid functionality on the cyclopropane ring is esterified with ethanol under acidic or coupling reagent-promoted conditions (e.g., using DCC, EDC, or acid catalysis).
- This step yields the ethyl ester, completing the synthesis of the target compound.
Representative Synthetic Route and Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric Cyclopropanation | Chiral catalyst (Rh, Cu), diazo compound, alkene substrate | (1S,2S)-cyclopropane core with aryl substituent formed stereoselectively |
| 2 | Imidazole Formation | Condensation of α-haloketone with amidine | Imidazole ring constructed with substitution at 4-position |
| 3 | C–S Coupling | Pd-catalyst, base, 5-chloropyridin-2-yl thiol | Formation of thioether linkage at imidazole 5-position |
| 4 | Esterification | Ethanol, acid catalyst or coupling reagent | Ethyl ester formed at cyclopropanecarboxylate moiety |
Research Findings and Optimization Notes
- Stereoselectivity: Use of chiral catalysts is critical to achieve high enantiomeric excess (>95%) for the (1S,2S) configuration.
- Cross-coupling Efficiency: Palladium-catalyzed C–S bond formation is optimized by ligand choice and base selection to minimize side reactions and maximize yield.
- Purification: Chromatographic techniques (e.g., preparative HPLC) are employed to isolate the pure stereoisomer and remove impurities.
- Yield: Overall yields for the multi-step synthesis typically range between 40-60%, depending on reaction scale and optimization.
- Scalability: The synthetic route is amenable to scale-up with appropriate control of stereochemistry and reaction parameters.
Q & A
Q. How can flow chemistry improve scalability of the imidazole-thioether coupling step?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
